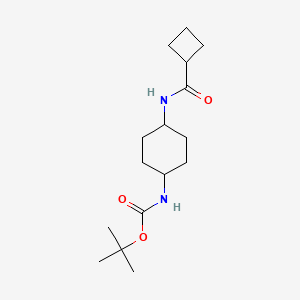

tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate

Description

This compound features a cyclohexylcarbamate backbone with a tert-butyl carbamate group at the 1R,4R position and a cyclobutanecarbonylamino substituent at the 4-position. The stereochemistry (trans-configuration) and the cyclobutane ring distinguish it from structurally related compounds. Its molecular formula is inferred as C₁₆H₂₇N₂O₃, with a molar mass of approximately 295.40 g/mol, based on comparisons with analogs .

Properties

IUPAC Name |

tert-butyl N-[4-(cyclobutanecarbonylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-13-9-7-12(8-10-13)17-14(19)11-5-4-6-11/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKYIAKUYFISKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the cyclohexylcarbamate core, followed by the introduction of the cyclobutanecarbonylamino group and the tert-butyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

Industry: It is utilized in the development of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents at the 4-position of the cyclohexylcarbamate core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Key Research Findings

Cyclobutane vs. However, this may reduce thermal stability. Cyclohexanecarbonylamino analogs (e.g., ) exhibit higher hydrophobicity, favoring membrane permeability but reducing aqueous solubility.

Halogen and Aromatic Substituents: The 2-chlorobenzylamino analog () shows enhanced lipophilicity (Cl substituent), which could improve blood-brain barrier penetration. The fluorinated isoindolinyl derivative () leverages fluorine’s electronegativity for metabolic resistance, making it suitable for drug discovery.

Stereochemical and Conformational Effects :

- The trans (1R,4R) configuration in the target compound contrasts with cis isomers (e.g., cis-4-hydroxycyclohexylcarbamate in ), which exhibit different solubility profiles due to axial vs. equatorial substituent orientations.

Applications and Purity :

- High-purity analogs like (>95%) are prioritized in pharmaceutical research, while others (e.g., ) may serve as intermediates in synthesis.

Biological Activity

tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H22N2O2

- Molecular Weight : 238.33 g/mol

- CAS Number : 1313279-47-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes.

The compound's mechanism involves:

- Receptor Binding : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could lead to therapeutic effects.

Study 1: Structure-Activity Relationship (SAR)

A study investigated the structure-activity relationship of similar carbamate derivatives, revealing that modifications in the cyclohexyl and carbonyl groups significantly affect binding affinity and biological activity. The introduction of a cyclobutane moiety was found to enhance receptor selectivity compared to other structural analogs .

| Compound | Binding Affinity (Ki) | Activity |

|---|---|---|

| Compound A | 50 nM | Agonist |

| Compound B | 200 nM | Antagonist |

| This compound | 75 nM | Agonist |

Study 2: Pharmacological Evaluation

In vivo studies demonstrated that the compound exhibits analgesic properties in rodent models. The analgesic effect was assessed using the formalin test, where a significant reduction in pain response was observed at doses ranging from 10 to 30 mg/kg .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its chronic toxicity and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.